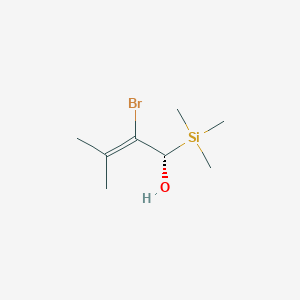
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is an organic compound that features a bromine atom, a trimethylsilyl group, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis due to its unique structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 3-methyl-1-(trimethylsilyl)but-2-en-1-ol, using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 3-methyl-1-(trimethylsilyl)but-2-en-1-ol derivatives.
Oxidation: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one.
Reduction: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)butane.
Applications De Recherche Scientifique
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: May be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Bromo-3-methylbut-2-en-1-ol: Lacks the trimethylsilyl group.
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)butane: Lacks the double bond.
(1S)-2-Chloro-3-methyl-1-(trimethylsilyl)but-2-en-1-ol: Has a chlorine atom instead of a bromine atom.
Uniqueness
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
646501-15-7 |
|---|---|
Formule moléculaire |
C8H17BrOSi |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
(1S)-2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3/t8-/m0/s1 |
Clé InChI |
ADKZYYSVHLLXPN-QMMMGPOBSA-N |
SMILES isomérique |
CC(=C([C@@H](O)[Si](C)(C)C)Br)C |
SMILES canonique |
CC(=C(C(O)[Si](C)(C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


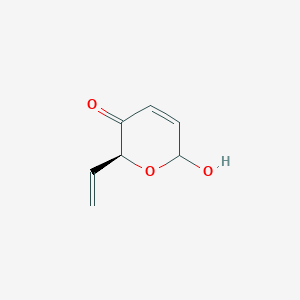
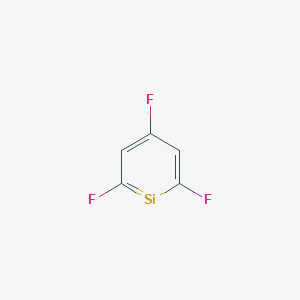
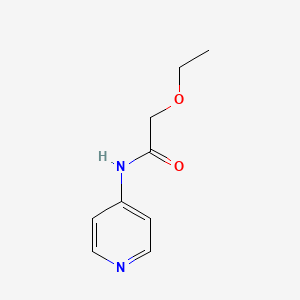
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
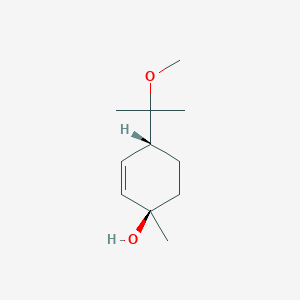
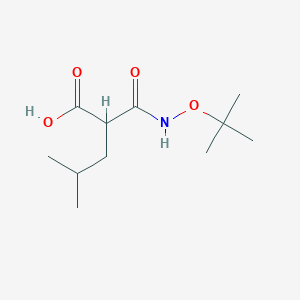
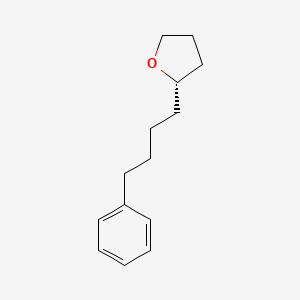
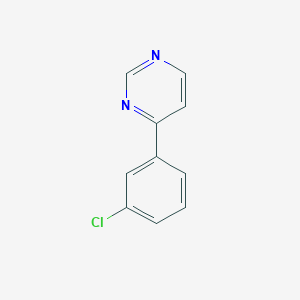
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
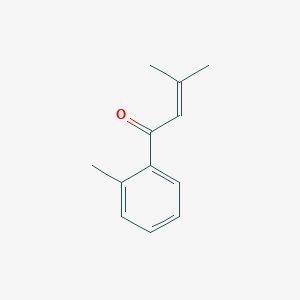
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
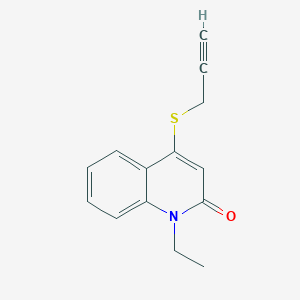
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
